molecular formula C14H13N3O B2835677 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol CAS No. 132980-33-7

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol

Cat. No.: B2835677
CAS No.: 132980-33-7
M. Wt: 239.278
InChI Key: GGGXIGXWRPBMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol typically involves the reaction of 6-methylphenol with benzotriazole in the presence of a suitable catalyst. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 6-methylphenol and benzotriazole. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of benzotriazole derivatives with different functional groups.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Benzotriazole derivatives, including this compound, are explored for their antimicrobial, anticancer, and antiviral properties.

    Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials for electronic and photovoltaic applications.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity. This compound’s ability to bind to specific targets makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
  • 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2-thienylmethylene)propanohydrazide

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol stands out due to its specific substitution pattern on the phenol ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(benzotriazol-1-ylmethyl)-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-5-4-6-11(14(10)18)9-17-13-8-3-2-7-12(13)15-16-17/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGXIGXWRPBMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.